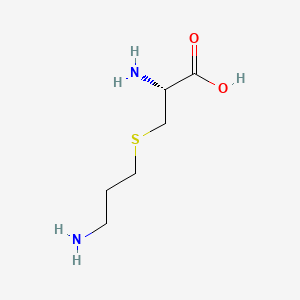
Aminopropylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopropylcysteine is an amino acid standard.
Aplicaciones Científicas De Investigación
Oxidative Deamination
S-aminopropylcysteine, when oxidized by snake venom L-amino acid oxidase, forms ketoderivatives. Notably, the ketoderivative of S-aminopropylcysteine cyclizes to form a seven-membered ring (ketimine), displaying unique absorption characteristics. This process highlights its potential in biochemical studies involving oxidative reactions and enzyme activities (Serao et al., 1991).
Aminopropyltransferase Inhibition
Aminopropyltransferases, which are crucial for forming polyamines in cells, can be inhibited by derivatives of aminopropylcysteine. This inhibition is significant for studying cellular processes involving polyamines, with potential implications in cancer research and enzymology (Šečkutė et al., 2011).
Amino Acid Analysis
3-Bromopropylamine, a derivative of aminopropylcysteine, is used for quantitative analysis of cysteine residues in proteins. This application is crucial in protein chemistry, allowing for precise determination of cysteine content in various biological samples (Hale et al., 1994).
Amino Acid Transport Systems
Aminopropylcysteine demonstrates interaction with cellular transport systems, affecting the transportation of other amino acids. This property can be leveraged in studies related to cellular transport mechanisms and amino acid metabolism (Cini et al., 1987).
Selenoprotein Synthesis and Function
In the realm of selenoprotein research, aminopropylcysteine plays a role in understanding the synthesis and function of these proteins. This area is particularly relevant in studies exploring the biological importance of selenium and its incorporation into proteins (Liu et al., 2018).
Selenium Utilization in Organisms
The study of selenium utilization in organisms, including the role of selenocysteine, benefits from understanding aminopropylcysteine's behavior and interactions. This research is pivotal in unraveling the evolutionary and functional aspects of selenium in biology (Romero et al., 2005).
Propiedades
Número CAS |
51785-96-7 |
|---|---|
Nombre del producto |
Aminopropylcysteine |
Fórmula molecular |
C6H14N2O2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
Clave InChI |
KLGFHUHSBPGOAU-YFKPBYRVSA-N |
SMILES isomérico |
C(CN)CSC[C@@H](C(=O)O)N |
SMILES |
C(CN)CSCC(C(=O)O)N |
SMILES canónico |
C(CN)CSCC(C(=O)O)N |
Apariencia |
Solid powder |
Otros números CAS |
51785-96-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-thiahomolysine aminopropylcysteine S-(3-aminopropyl)cysteine S-aminopropylcysteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



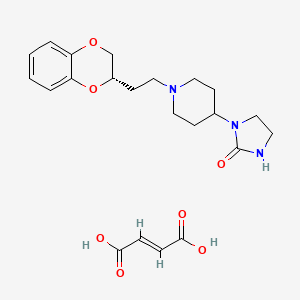
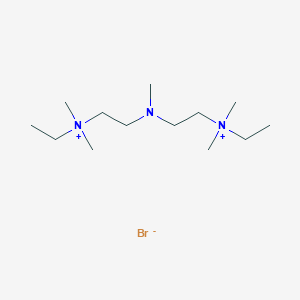
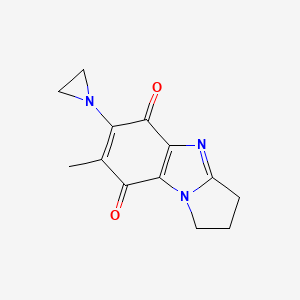
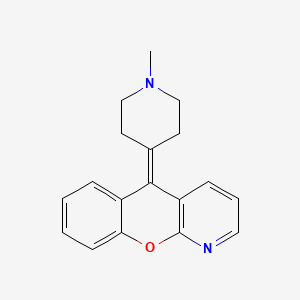
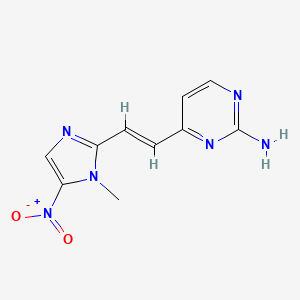
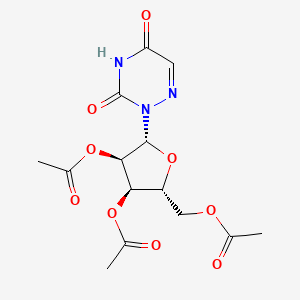
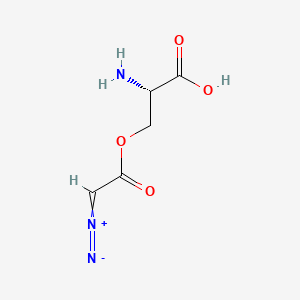
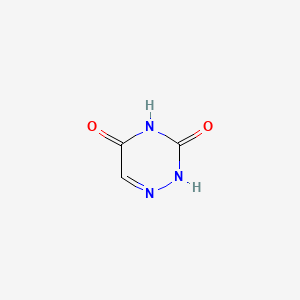
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
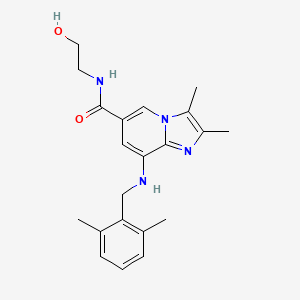
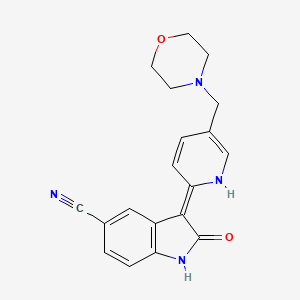
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
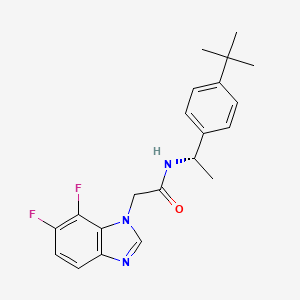
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)